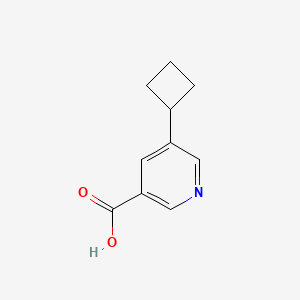

5-Cyclobutylnicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Cyclobutylnicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications and environmental impact. The molecular formula of this compound is C10H11NO2, and it has a molecular weight of 177.2 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclobutylnicotinic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the carboxylation of Grignard reagents, where the organomagnesium halide reacts with carbon dioxide to yield a metal carboxylate, followed by protonation to give the carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The Suzuki–Miyaura coupling reaction is favored for its efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 5-Cyclobutylnicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

5-Cyclobutylnicotinic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cardiovascular disorders and metabolic syndromes.

Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 5-Cyclobutylnicotinic acid involves its interaction with specific molecular targets and pathways. It acts as an agonist at nicotinic acetylcholine receptors, which are ionotropic receptors composed of five subunits . By binding to these receptors, the compound modulates neurotransmitter release and neuronal activity, leading to various physiological effects .

Comparación Con Compuestos Similares

- Nicotinic acid (Niacin)

- 3-Pyridinecarboxylic acid

- 3-Pyridylcarboxylic acid

Comparison: 5-Cyclobutylnicotinic acid is unique due to its cyclobutyl group, which imparts distinct chemical and biological properties compared to other nicotinic acid derivatives. This structural difference can influence its reactivity, pharmacokinetics, and therapeutic potential.

Actividad Biológica

5-Cyclobutylnicotinic acid is a derivative of nicotinic acid, which has garnered interest due to its potential biological activities, particularly in modulating nicotinic acid receptors and influencing various metabolic pathways. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutyl group attached to the nitrogen-containing pyridine ring of nicotinic acid. Its molecular formula is C10H11NO2, with a molecular weight of approximately 179.20 g/mol. The compound's structure influences its interaction with biological targets, particularly nicotinic acid receptors.

- Nicotinic Acid Receptor Agonism :

-

Inhibition of Enzymatic Activity :

- The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic signaling.

- Impact on Lipid Metabolism :

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its relatively low molecular weight. Compounds with a molecular weight under 500 g/mol typically exhibit good bioavailability. Additionally, the compound's stability under physiological conditions supports its potential for therapeutic use.

Case Study 1: Lipid Profile Modulation

A study involving animal models demonstrated that administration of this compound resulted in significant reductions in plasma triglycerides and LDL levels. The observed effects were attributed to the compound's action on GPR109A receptors, leading to decreased hepatic synthesis of triglycerides due to reduced FFA availability .

Case Study 2: Neuroprotective Effects

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa cells. This effect was linked to its ability to inhibit AChE, which may alter cellular signaling pathways involved in cell survival and proliferation.

Summary of Biological Activities

Propiedades

IUPAC Name |

5-cyclobutylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-4-8(5-11-6-9)7-2-1-3-7/h4-7H,1-3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQQJCKOZBZUBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=CN=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.